An In-depth Technical Guide to the Chemical Structure and Bonding of Allyl Butyl Ether
An In-depth Technical Guide to the Chemical Structure and Bonding of Allyl Butyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl butyl ether (also known as 1-(allyloxy)butane) is an organic compound classified as an ether. Its structure contains both an allyl group and a butyl group, lending it reactivity characteristic of both an alkene and an ether. This dual functionality makes it a versatile molecule in organic synthesis. Allyl ethers, in general, are significant as intermediates, and the allyl group can serve as a protecting group for alcohols due to its stability under various reaction conditions.[1] Furthermore, the double bond within the allyl moiety provides a site for numerous chemical transformations.[1] This guide provides a detailed overview of the chemical structure, bonding, and key experimental data related to allyl butyl ether.
Chemical Structure and Identification
The fundamental identity of allyl butyl ether is defined by its molecular formula and structural arrangement.
Chemical Formula: C₇H₁₄O[2][3]
Synonyms: 1-(Allyloxy)butane, Butyl allyl ether[2][3]
Key Identifiers:
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Beilstein/REAXYS Number: 1699588[2]
Caption: 2D Chemical Structure of Allyl Butyl Ether.
Bonding and Molecular Geometry
The molecular structure of allyl butyl ether is characterized by a combination of sp³, and sp² hybridized atoms, resulting in specific bond types and geometries.
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Butyl Group and Ether Linkage: The four carbon atoms of the butyl group and the oxygen atom of the ether are all sp³ hybridized. This results in tetrahedral geometry around each of these atoms, with bond angles approximating 109.5°. The bonds (C-C, C-H, C-O) are all sigma (σ) bonds, formed by the direct overlap of hybrid orbitals.
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Allyl Group: The allyl group contains two sp² hybridized carbon atoms (the C=C double bond) and one sp³ hybridized carbon atom (the CH₂ group attached to the ether oxygen).
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The C=C double bond consists of one strong sigma (σ) bond and one weaker pi (π) bond.
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The geometry around the sp² carbons is trigonal planar, with bond angles of approximately 120°.
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The geometry around the sp³ carbon is tetrahedral.
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Due to the presence of two lone pairs on the sp³ hybridized oxygen atom, the C-O-C bond angle is expected to be slightly compressed from the ideal tetrahedral angle of 109.5° to approximately 110-112°, a common feature in dialkyl ethers.
Quantitative Data
Physical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 114.19 g/mol | [2][3] |
| Density | 0.783 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.406 | [2][3] |
| Boiling Point | 120 °C | |
| Flash Point | 11 °C (51.8 °F) - closed cup | [2][3] |
| Physical State | Liquid | [2] |
| Appearance | Colorless to Almost Colorless Clear Liquid |
Spectroscopic Data
While specific spectra are available from various suppliers, the detailed peak assignments are often proprietary. Based on the chemical structure, the following characteristic spectroscopic features are predicted.
¹H NMR Spectroscopy (Predicted)
| Protons | Chemical Shift (δ, ppm) (Predicted Range) | Multiplicity (Predicted) |
| CH₃- (Butyl) | 0.9 - 1.0 | Triplet (t) |
| -CH₂-CH₃ (Butyl) | 1.3 - 1.5 | Sextet / Multiplet (m) |
| -O-CH₂-CH₂ - (Butyl) | 1.5 - 1.7 | Quintet / Multiplet (m) |
| -O-CH₂ - (Butyl) | 3.4 - 3.5 | Triplet (t) |
| -O-CH₂ - (Allyl) | 3.9 - 4.0 | Doublet (d) |
| =CH₂ (Allyl, cis to H) | 5.1 - 5.2 | Doublet of triplets (dt) or Doublet of doublets (dd) |
| =CH₂ (Allyl, trans to H) | 5.2 - 5.3 | Doublet of triplets (dt) or Doublet of doublets (dd) |
| -CH= (Allyl) | 5.8 - 6.0 | Multiplet (m) |
¹³C NMR Spectroscopy (Predicted)
| Carbon Atom | Chemical Shift (δ, ppm) (Predicted Range) |
| C H₃- (Butyl) | 13 - 15 |
| -C H₂-CH₃ (Butyl) | 19 - 21 |
| -O-CH₂-C H₂- (Butyl) | 31 - 33 |
| -O-C H₂- (Butyl) | 70 - 72 |
| -O-C H₂- (Allyl) | 71 - 73 |
| =C H₂ (Allyl) | 116 - 118 |
| -C H= (Allyl) | 134 - 136 |
Infrared (IR) Spectroscopy (Predicted)
| Functional Group | Absorption Range (cm⁻¹) | Bond Vibration |
| =C-H (Alkene) | 3010 - 3100 | C-H Stretch |
| C-H (Alkane) | 2850 - 3000 | C-H Stretch |
| C=C (Alkene) | 1640 - 1680 | C=C Stretch |
| C-O-C (Ether) | 1080 - 1150 | C-O Stretch (Asymmetric) |
| =C-H (Alkene) | 910 - 990 | C-H Bend (Out-of-plane) |
Experimental Protocols: Synthesis of Allyl Butyl Ether
Allyl butyl ether can be synthesized through several methods, most notably via the Williamson ether synthesis or the acid-catalyzed dehydration of alcohols.
Acid-Catalyzed Dehydration of n-Butanol and Allyl Alcohol
This method involves the reaction between n-butanol and allyl alcohol in the presence of a catalyst system, typically a cuprous salt and an acid co-catalyst, with the continuous removal of water to drive the reaction to completion.
Experimental Protocol:
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Apparatus: A round-bottom flask equipped with a magnetic stirrer, a heating mantle, and a Dean-Stark apparatus connected to a reflux condenser.
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Reagents:
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n-Butanol (1.0 mol)
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Allyl alcohol (1.5 mol)
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Cuprous chloride (CuCl) (0.02 mol)
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Acid co-catalyst (e.g., a sulphonated ion-exchange resin, 5 g)
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Procedure:
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To the round-bottom flask, add n-butanol, allyl alcohol, cuprous chloride, and the acid co-catalyst.
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Assemble the Dean-Stark apparatus and reflux condenser. Fill the side arm of the Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene, or one of the reactants if it forms a suitable azeotrope).
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Heat the mixture to reflux with vigorous stirring. The reaction temperature will initially be around 99°C and will decrease to about 92°C as the water-containing azeotrope begins to distill.
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Continuously remove the aqueous phase that separates in the Dean-Stark trap.
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Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is produced.
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After cooling the reaction mixture, the catalyst can be removed by filtration.
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The crude product is then purified by fractional distillation to isolate the allyl butyl ether.
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Caption: Workflow for the Synthesis of Allyl Butyl Ether.
Conclusion
Allyl butyl ether possesses a well-defined chemical structure with distinct bonding characteristics derived from its ether and allyl functional groups. The quantitative data presented, including physical properties and predicted spectroscopic features, provide a solid foundation for its identification and characterization in a research setting. The detailed experimental protocol for its synthesis via acid-catalyzed dehydration offers a practical method for its preparation. This comprehensive guide serves as a valuable technical resource for professionals in chemistry and drug development who may utilize allyl butyl ether in their synthetic endeavors.
